molecular formula C30H24N2O7 B6090439 Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate

Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B6090439
M. Wt: 524.5 g/mol
InChI Key: ZAXHBFUTWVYFHC-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[3-(4-{[4-(methoxycarbonyl)phenyl]carbamoyl}phenoxy)phenyl]carbonyl}amino)benzoate: shares similarities with other aromatic compounds that contain multiple functional groups and complex structures.

Uniqueness

  • The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it suitable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[[4-[3-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O7/c1-37-29(35)20-6-12-23(13-7-20)31-27(33)19-10-16-25(17-11-19)39-26-5-3-4-22(18-26)28(34)32-24-14-8-21(9-15-24)30(36)38-2/h3-18H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXHBFUTWVYFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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